1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro-substituted naphthoquinone moiety and a fluorophenyl-substituted pyrrolidine carboxamide group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Carboxamide: The pyrrolidine carboxamide moiety can be synthesized by reacting pyrrolidine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Coupling of the Two Moieties: The final step involves coupling the naphthoquinone core with the pyrrolidine carboxamide moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form higher oxidation state products.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s naphthoquinone moiety is known for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting cancer and infectious diseases.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, the naphthoquinone moiety can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Comparison with Similar Compounds
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
2-Amino-3-chloro-1,4-naphthoquinone: This compound also contains a naphthoquinone moiety but differs in its amino and chloro substituents.
1-(3′-chloro-1′,4′-dioxo-1′,4′-dihydronaphthalen-2′-yl)-5-substituted-1H-pyrimidine-2,4-diones: These hybrid compounds carry both naphthoquinone and pyrimidine moieties, which may possess unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3/c23-18-19(21(28)15-8-3-2-7-14(15)20(18)27)26-11-5-10-17(26)22(29)25-12-13-6-1-4-9-16(13)24/h1-4,6-9,17H,5,10-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSGZCGCZZROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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